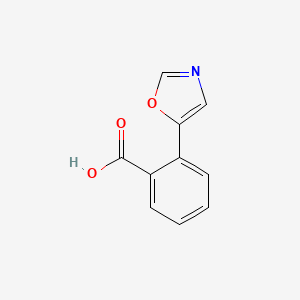

2-(5-Oxazolyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTGSVWPWKVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential Biological Activity of 2-(5-Oxazolyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 2-(5-Oxazolyl)benzoic acid, a heterocyclic carboxylic acid. While direct experimental data on this specific molecule is limited, a comprehensive analysis of structurally related compounds containing oxazole, benzoxazole, and benzoic acid moieties suggests a strong potential for antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed overview of these potential activities, supported by data from analogous compounds, and outlines relevant experimental protocols for future investigation.

Introduction

The confluence of a carboxylic acid function with a five-membered heterocyclic ring, such as oxazole, presents a compelling scaffold for medicinal chemistry. The benzoic acid moiety is a well-established pharmacophore, and the oxazole ring is present in numerous biologically active natural products and synthetic compounds. The specific arrangement in this compound, with the oxazole ring at the 2-position of the benzoic acid, suggests the potential for unique biological interactions. This guide aims to consolidate the available information on related structures to predict and guide future research into the therapeutic potential of this compound.

Potential Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is hypothesized to possess the following activities:

Antimicrobial Activity

Derivatives of benzoic acid and compounds featuring oxazole and benzoxazole rings have demonstrated significant antimicrobial properties.[1][2][3][4] The mechanism of action for benzoic acid derivatives often involves the disruption of cellular processes due to their acidic nature and interaction with microbial enzymes.[1] The oxazole ring system is also a key feature in many antimicrobial agents.

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound/Compound Class | Target Organisms | Activity (MIC/ED50) | Reference |

| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus | MIC = 64 μg/ml | [4] |

| Amoxicillin-p-methoxybenzoic acid | In vivo antibacterial activity | ED50 = 13.2496 μg/ml | [4] |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Gram-negative and Gram-positive bacteria | MIC = 1.56 and 6.25 μg/mL | [5] |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus | MIC = 32 μg/mL | [3] |

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties.[6][7] A notable example is the widely used non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid, a derivative of salicylic acid (2-hydroxybenzoic acid). The anti-inflammatory action of many benzoic acid derivatives is mediated through the inhibition of cyclooxygenase (COX) enzymes.[7] Furthermore, 2-aryl-5-benzoxazolealkanoic acid derivatives have shown potent anti-inflammatory activity.[8]

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

| Compound | Assay | Activity | Reference |

| 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [8] |

| 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [8] |

| 3-[2-(2-hydroxyphenyl)acetoxy]benzoic acid | TNF-α production in LPS-induced RAW264 cells | Moderate suppression at 25-100 µM | [6] |

Anticancer Activity

The benzoic acid scaffold is present in various compounds investigated for their anticancer potential.[9][10][11] Similarly, oxadiazole derivatives, which are structurally related to oxazoles, have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] The proposed mechanisms of action for such compounds are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 3: Anticancer Activity of Structurally Related Compounds

| Compound/Compound Class | Cell Line(s) | Activity (IC50) | Reference |

| Benzoic Acid | MG63, CRM612, A673 | Lowest IC50 values among tested cell lines | [11] |

| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Various cancer cell lines | Significant cancer cell inhibition (52.2% to 91.2%) | [9] |

| 1,3,4-oxadiazole derivatives | HepG2, SGC-7901, MCF-7 | IC50 = 0.8 - 1.2 µM | [12] |

| Ferulic and caffeic acid-based 1,3,4 oxadiazole | U87, T98G, and LN229 GBM cell lines | IC50 = 34.4 - 37.9 μM | [13] |

| Benzoxazole derivatives | Hepatocellular carcinoma, Breast cancer | IC50 = 5.5±0.22 μg/ml and 5.6±0.32 μg/ml | [14] |

Experimental Protocols

To investigate the potential biological activities of this compound, the following standard experimental protocols are recommended:

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

A standard broth microdilution method can be used to determine the MIC of the compound against a panel of pathogenic bacteria and fungi.

Workflow:

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Workflow:

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Workflow:

Signaling Pathways

The potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in inflammation and cancer.

Potential Anti-inflammatory Signaling Pathway

A plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of the cyclooxygenase (COX) pathway, which would lead to a reduction in prostaglandin synthesis.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, and anticancer agent. The presence of both the benzoic acid and oxazole moieties suggests that this compound could interact with a variety of biological targets.

Future research should focus on the chemical synthesis of this compound followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Further studies could also explore structure-activity relationships by synthesizing and testing a library of related derivatives to optimize potency and selectivity for specific biological targets. The promising profile of its constituent chemical motifs warrants a thorough investigation into the therapeutic potential of this molecule.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of chiral 2-(substituted- hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 6. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-(5-Oxazolyl)benzoic Acid: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Oxazolyl)benzoic acid, a heterocyclic carboxylic acid with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information from analogous structures and established synthetic methodologies to offer a detailed perspective on its synthesis, characterization, and potential applications. The guide includes proposed synthetic routes, predicted spectroscopic data, and a discussion of its utility in the development of novel molecular entities.

Introduction

Oxazole derivatives are a critical class of five-membered heterocyclic compounds renowned for their wide-ranging biological activities.[1][2] The oxazole ring serves as a versatile scaffold in numerous pharmaceuticals and natural products.[3] When incorporated into a benzoic acid framework, specifically as this compound, the resulting molecule presents a unique combination of functionalities: a carboxylic acid amenable to various coupling reactions and an oxazole ring that can participate in diverse chemical transformations and biological interactions. This bifunctional nature makes it a valuable intermediate for creating complex molecular architectures with potential applications in drug discovery and materials science.[3][4]

Chemical and Physical Properties

Below is a summary of the known and predicted properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 2-(oxazol-5-yl)benzoic acid | [5] |

| CAS Number | 169508-94-5 | [5] |

| Molecular Formula | C₁₀H₇NO₃ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |

| Purity (Typical) | 97% | [5] |

Synthesis of this compound

A potential synthetic pathway starting from 2-cyanobenzoic acid is outlined below.

References

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. preprints.org [preprints.org]

- 5. This compound 97% | CAS: 169508-94-5 | AChemBlock [achemblock.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

2-(5-Oxazolyl)benzoic Acid: An Obscure Compound with Limited Publicly Available History

This technical guide aims to provide a concise overview of the known information regarding 2-(5-Oxazolyl)benzoic acid and to propose potential synthetic routes based on established organic chemistry principles for analogous structures.

Chemical and Physical Properties

A summary of the basic chemical and physical data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 169508-94-5 | [1][2] |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| IUPAC Name | 2-(1,3-oxazol-5-yl)benzoic acid | [1] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge |

Historical Perspective and Discovery

Exhaustive searches of scientific databases and patent literature did not yield a seminal publication detailing the first synthesis or discovery of this compound. Its existence is confirmed by its CAS registry number and its commercial availability, suggesting it has been synthesized, likely as a chemical intermediate or as part of a larger library of compounds for screening purposes. However, the specific context of its initial preparation and any early investigations into its biological activity or material properties remain elusive.

Putative Synthetic Pathways

While a specific, historically documented experimental protocol for the synthesis of this compound is unavailable, its structure suggests several plausible synthetic strategies based on well-established methods for the formation of oxazole rings and the functionalization of benzoic acid derivatives.

One common and versatile method for oxazole synthesis is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). A potential retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis for this compound via the van Leusen reaction.

Proposed Experimental Protocol (Hypothetical)

Synthesis of a 2-formylbenzoic acid derivative followed by van Leusen oxazole synthesis.

Step 1: Protection of the carboxylic acid and formylation.

-

Protect the carboxylic acid of 2-bromobenzoic acid as a suitable ester (e.g., methyl ester) to prevent interference in subsequent steps.

-

Introduce a formyl group at the 2-position of the benzoic acid ring. This could be achieved through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through a palladium-catalyzed formylation reaction.

Step 2: van Leusen Oxazole Synthesis.

-

Dissolve the 2-formylbenzoic acid derivative (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).

-

Add tosylmethyl isocyanide (TosMIC) (1.1 equivalents) to the solution.

-

Cool the mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting oxazole-containing ester by column chromatography.

Step 3: Deprotection of the carboxylic acid.

-

Hydrolyze the ester group of the purified product using standard conditions (e.g., lithium hydroxide in a mixture of THF and water, or acidic hydrolysis) to yield this compound.

-

Acidify the reaction mixture to precipitate the final product, which can then be collected by filtration and purified by recrystallization.

The logical workflow for this proposed synthesis is illustrated in the following diagram.

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Its structural motifs, the oxazole ring and the benzoic acid moiety, are present in various biologically active molecules. However, without experimental data, any discussion of its potential mechanism of action would be purely speculative.

Conclusion

References

Purity and Quality Specifications for 2-(5-Oxazolyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 2-(5-Oxazolyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The document outlines critical quality attributes, analytical methodologies for characterization, and potential impurity profiles, offering a framework for quality control and assurance in a drug development context.

Physicochemical Properties

This compound is an aromatic carboxylic acid containing an oxazole ring. Its chemical structure dictates its reactivity and potential impurity profile.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 169508-94-5 |

| Appearance | White to off-white solid |

Purity and Impurity Specifications

Ensuring high purity of pharmaceutical intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The following tables outline the proposed specifications for this compound, based on typical requirements for pharmaceutical intermediates and International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Table 1: Purity Specifications

| Test | Acceptance Criteria | Analytical Method |

| Assay (on dried basis) | ≥ 98.5% | HPLC |

| Identification | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR, MS, FTIR |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 10 ppm | ICP-MS or USP <231> |

Table 2: Impurity Profile

The control of organic impurities is of paramount importance. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2][7] The thresholds for reporting, identification, and qualification of impurities are guided by ICH Q3A guidelines.[3][4][6]

| Impurity | Structure | Limit |

| Process-Related Impurities | ||

| Starting Material 1 (e.g., 2-formylbenzoic acid) | Varies based on synthesis | Reportable at ≥ 0.05%, Identification at ≥ 0.10% |

| Starting Material 2 (e.g., TosMIC) | Varies based on synthesis | Reportable at ≥ 0.05%, Identification at ≥ 0.10% |

| By-product (e.g., over-reaction or side-reaction product) | To be identified | ≤ 0.15% |

| Degradation Impurities | ||

| Hydrolysis Product | To be identified | ≤ 0.15% |

| Unspecified Impurities | ||

| Any single unspecified impurity | - | ≤ 0.10% |

| Total Impurities | - | ≤ 1.0% |

Experimental Protocols

Detailed analytical methods are required for the comprehensive evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Reverse-phase HPLC with UV detection is a standard method for determining the purity and impurity profile of aromatic carboxylic acids.[8][9][10][11]

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Quantification: For assay, quantification is performed against a certified reference standard. For related substances, the percentage of each impurity is determined by area normalization, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

¹H and ¹³C NMR are powerful techniques for the structural elucidation and confirmation of this compound.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[12]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and the oxazole ring, as well as the carboxylic acid proton. The integration of these signals should be consistent with the number of protons in the molecule.[13]

-

¹³C NMR: The spectrum will display distinct signals for each carbon atom in a unique chemical environment, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic rings.[14]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound and can aid in the identification of impurities.

-

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode.

-

Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Fragmentation patterns can provide further structural information.

Quality Control Workflow

A robust quality control workflow ensures that each batch of this compound meets the required specifications before being released for use in further manufacturing steps.

Synthesis and Potential Impurities Signaling Pathway

Understanding the synthetic route is crucial for identifying potential process-related impurities. A common method for the synthesis of oxazoles can involve the condensation of a carboxylic acid derivative with an amino acid or a related precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. jpionline.org [jpionline.org]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. jocpr.com [jocpr.com]

- 12. rsc.org [rsc.org]

- 13. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: 2-(5-Oxazolyl)benzoic Acid (CAS 169508-94-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Oxazolyl)benzoic acid, identified by CAS number 169508-94-5, is a heterocyclic carboxylic acid. This class of molecules, featuring both an oxazole and a benzoic acid moiety, represents a scaffold of significant interest in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzoic acid and its derivatives are recognized for their diverse pharmacological applications. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, potential therapeutic uses, and the broader context of related compounds in drug discovery. Due to the limited publicly available data specifically for this compound, this guide also extrapolates potential applications and experimental approaches based on the activities of structurally similar molecules.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, predicted values provide a useful starting point for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Boiling Point | 354.7 ± 17.0 °C |

| Density | 1.320 ± 0.06 g/cm³ |

| pKa | 3.53 ± 0.36 |

These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-formylbenzoic acid in a suitable solvent (e.g., methanol or dimethoxyethane), add an equimolar amount of tosylmethyl isocyanide (TosMIC).

-

Base Addition: Slowly add a base, such as potassium carbonate, to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and acidify the mixture to protonate the carboxylate.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Potential Uses and Biological Activities

While specific biological data for this compound is scarce, the broader classes of oxazole and benzoic acid derivatives have been extensively studied, suggesting potential areas of application for this compound.

-

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties. The oxazole moiety is also a component of several natural and synthetic compounds with antibacterial and antifungal activities. Therefore, it is plausible that this compound could be investigated as a potential antimicrobial agent.

-

Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The oxazole ring can be found in various compounds with anti-inflammatory properties. This suggests that this compound could be explored for its potential to modulate inflammatory pathways.

-

Anticancer Activity: The oxazole scaffold is present in a number of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or tubulin polymerization. Given the prevalence of the benzoic acid moiety in bioactive molecules, this compound could serve as a lead compound for the development of novel anticancer therapeutics.

-

Building Block in Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules with tailored biological activities. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create libraries of derivatives for high-throughput screening.

Experimental Protocols for Biological Evaluation (General)

For researchers interested in investigating the biological properties of this compound, the following are general experimental protocols that can be adapted.

Antimicrobial Susceptibility Testing

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Caption: Workflow for MIC determination.

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Methodological & Application

Application of 2-(5-Oxazolyl)benzoic Acid in Medicinal Chemistry: A Focus on PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 2-(5-Oxazolyl)benzoic acid represents a promising scaffold in medicinal chemistry, particularly in the design of inhibitors for Poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair. In cancer therapy, inhibiting PARP can lead to the death of cancer cells, especially those with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality.

The structural motif of an oxazole ring linked to a benzoic acid moiety offers a framework that can be tailored to interact with the nicotinamide binding pocket of the PARP enzyme. While direct inhibitory data for this compound is not extensively available in public literature, numerous studies on structurally related oxadiazole and benzoxazole derivatives have demonstrated potent PARP inhibitory activity. These analogous compounds provide a strong rationale for the investigation of this compound and its derivatives as potential therapeutic agents.

This document provides an overview of the potential application of this compound as a PARP inhibitor, including quantitative data from closely related analogs, detailed experimental protocols for its synthesis and evaluation, and diagrams illustrating the relevant biological pathway and experimental workflows.

Quantitative Data Summary for Structurally Related PARP Inhibitors

The following table summarizes the PARP inhibitory activity and cytotoxic effects of various oxadiazole and benzoxazole derivatives, which serve as important reference points for the potential efficacy of this compound.

| Compound Class | Specific Compound | Target | IC50 (µM) | Cell Line | Cell Viability IC50 (µM) | Reference |

| Oxadiazole Derivatives | Compound 5u | PARP-1 (inhibition %) | 45.39% at 1 µM | MCF-7 | 1.4 | [1] |

| Compound 5s | PARP-1 (inhibition %) | 21.33% at 1 µM | MCF-7 | 15.3 | [1] | |

| Olaparib (Reference) | PARP-1 | - | MCF-7 | 3.2 | [1] | |

| Benzoxazole Derivatives | Compound 12 | PARP-2 | 0.07 | - | - | [2] |

| Compound 27 | PARP-2 | 0.057 | - | - | [2] | |

| Thieno[3,4-d]imidazole-4-carboxamide | Compound 16l | PARP-1 | 0.043 | - | - | [3] |

| Olaparib (Reference) | PARP-1 | 0.013 | - | - | [3] | |

| Veliparib (Reference) | PARP-1 | 0.014 | - | - | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route adapted from established methods for the synthesis of similar oxazole derivatives.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Materials:

-

2-Formylbenzoic acid

-

Aminoacetaldehyde dimethyl acetal

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Burgess reagent or other dehydrating agent (e.g., phosphorus oxychloride)

-

Manganese dioxide (MnO2) or other suitable oxidizing agent

-

Solvents for reaction and purification (e.g., ethyl acetate, hexanes, methanol)

-

Silica gel for column chromatography

Procedure:

-

Amide Formation:

-

Dissolve 2-formylbenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Add DCC (1.1 equivalents) to the solution at 0 °C and stir for 30 minutes.

-

Add aminoacetaldehyde dimethyl acetal (1 equivalent) and stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Cyclodehydration to form the Oxazoline Ring:

-

Dissolve the purified amide intermediate (1 equivalent) in a suitable anhydrous solvent (e.g., THF).

-

Add Burgess reagent (1.5 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude oxazoline intermediate by column chromatography.

-

-

Oxidation to the Oxazole Ring:

-

Dissolve the oxazoline intermediate (1 equivalent) in a suitable solvent (e.g., toluene).

-

Add an oxidizing agent such as activated MnO2 (5-10 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and filter through a pad of celite to remove the oxidizing agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure compound.

-

In Vitro PARP-1 Inhibition Assay

This protocol describes a general method to evaluate the PARP-1 inhibitory activity of a test compound.

Workflow for In Vitro PARP-1 Inhibition Assay

Caption: General workflow for an in vitro PARP-1 inhibition assay.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Test compound (this compound) dissolved in DMSO

-

PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

-

96-well assay plate

-

Detection system (e.g., colorimetric or fluorescent kit based on PAR detection)

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing PARP-1 assay buffer, activated DNA, and NAD+.

-

Add varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM) to the wells of the 96-well plate. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

-

Add the recombinant PARP-1 enzyme to all wells except for the blank.

-

Initiate the reaction by adding the NAD+ solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagents (e.g., anti-PAR antibody followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorescent signal generation).

-

Measure the signal using a plate reader at the appropriate wavelength.

-

Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

PARP-1 Mediated DNA Repair and Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA.

Caption: PARP-1 signaling pathway and the mechanism of PARP inhibitors.

When a single-strand break occurs, PARP-1 binds to the damaged site and becomes activated. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage, facilitating the repair process.

PARP inhibitors, such as potentially this compound, compete with the natural substrate NAD+ for the catalytic site of PARP-1. This inhibition prevents the synthesis of PAR chains, leading to the trapping of PARP-1 on the DNA at the site of the single-strand break. The accumulation of these unrepaired single-strand breaks can lead to the formation of more lethal double-strand breaks during DNA replication. In cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death. This selective killing of cancer cells is the principle of synthetic lethality.

References

- 1. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis Using 2-(5-Oxazolyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(5-Oxazolyl)benzoic acid as a building block in solid-phase synthesis. This versatile scaffold is of significant interest in drug discovery due to the prevalence of the oxazole motif in biologically active compounds. The protocols outlined below cover the immobilization of this compound onto a solid support, subsequent peptide coupling, and final cleavage of the synthesized molecule from the resin.

Introduction

The oxazole ring is a key structural component in many natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Solid-phase synthesis offers a streamlined and efficient methodology for the construction of compound libraries based on the this compound core, facilitating rapid lead generation and optimization in drug discovery programs. The protocols provided herein are designed to be adaptable for the synthesis of a diverse range of small molecules and peptidomimetics.

Data Presentation

The following tables summarize typical quantitative data for the loading of an aromatic carboxylic acid, such as benzoic acid, onto Wang resin, which can be used as a reference for the solid-phase synthesis of this compound derivatives.[5]

Table 1: Loading Efficiency of Benzoic Acid on Wang Resin under Different Conditions [5]

| Method | Temperature (°C) | Time | Loading Yield (%) |

| Conventional (Room Temp) | 25 | 72 h | 99 |

| Conventional (Thermal Reflux) | 44 | 3 h | >99 |

| Microwave (Atmospheric) | 56 | 3 h | >99 |

| Microwave (Sealed Vessel) | 89 | 1 h | 95 |

Table 2: Comparison of Coupling Reagents for Solid-Phase Peptide Synthesis

| Coupling Reagent | Activator | Key Features | Reference |

| DIC/HOBt | Carbodiimide | Minimizes racemization, cost-effective. | [6][7] |

| HBTU/DIPEA | Aminium Salt | Fast coupling times, high efficiency. | [8] |

| HATU/DIPEA | Aminium Salt | Similar to HBTU but with reduced racemization risk. | [6] |

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a model peptide derivative using this compound as the starting scaffold on Wang resin.

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the immobilization of this compound onto Wang resin, a widely used solid support for the synthesis of C-terminal acids.[7][9]

Materials:

-

Wang Resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Piperidine

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading capacity) in DCM (10 mL) for 30 minutes in a reaction vessel.

-

Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Add the activated this compound solution to the swollen resin. Add DMAP (0.1 eq.) to the reaction mixture.

-

Reaction Incubation: Agitate the mixture at room temperature for 12 hours.

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Capping of Unreacted Sites: To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour.

-

Final Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Elongation

This protocol details the elongation of a peptide chain from the immobilized this compound scaffold using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Loaded this compound-Wang resin

-

Fmoc-protected amino acids

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

20% Piperidine in DMF

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the amino acid to be coupled.

-

Washing: Wash the resin with DMF (5 x 10 mL).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat: Repeat steps 1-4 for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage and Product Isolation

This protocol describes the cleavage of the final synthesized molecule from the Wang resin and its subsequent isolation.[10]

Materials:

-

Peptide-loaded resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Resin Preparation: Wash the resin thoroughly with DCM and dry under vacuum.

-

Cleavage: Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.

-

Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

-

Precipitation: Precipitate the product by adding the filtrate to cold diethyl ether.

-

Isolation: Collect the precipitated product by centrifugation or filtration and wash with cold diethyl ether.

-

Drying: Dry the final product under vacuum.

Visualizations

Experimental Workflow

Caption: Workflow for solid-phase synthesis using this compound.

Representative Signaling Pathway

Many oxazole-containing small molecules act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below illustrates a generic kinase signaling pathway that is a common target in drug discovery.

Caption: A representative kinase signaling pathway targeted by small molecule inhibitors.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benthamscience.com [benthamscience.com]

- 5. sciforum.net [sciforum.net]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols: 2-(5-Oxazolyl)benzoic Acid as a Potential Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Oxazolyl)benzoic acid is a bifunctional organic molecule incorporating a nitrogen-containing heterocyclic oxazole ring and a carboxylic acid moiety. This unique structural combination presents significant potential for its application as a ligand in coordination chemistry and catalysis. The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for a variety of transition metals, forming stable chelate complexes. While specific catalytic applications of this compound are not extensively documented in the current literature, its structural similarity to other successful N,O-bidentate ligands suggests its potential utility in a range of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions.

These application notes provide a theoretical framework and hypothetical protocols for the use of this compound as a ligand in catalysis, drawing analogies from well-established catalytic systems. The provided methodologies are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this promising ligand.

Potential Catalytic Applications

Based on the structural characteristics of this compound, it is proposed as a potentially effective ligand for various palladium-catalyzed cross-coupling reactions. The N,O-bidentate coordination could offer enhanced stability to the catalytic species and influence the reactivity and selectivity of the transformation.

1. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The use of a this compound-palladium complex could potentially catalyze the coupling of aryl halides with arylboronic acids. The ligand's electronic properties may influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

2. Heck-Mizoroki Cross-Coupling Reactions

In the Heck reaction, the ligand's steric and electronic properties are crucial in controlling the regioselectivity and efficiency of the coupling between aryl halides and alkenes. The this compound ligand could provide a unique electronic environment around the palladium center, potentially leading to novel reactivity.

3. C-H Activation/Arylation Reactions

Recent advancements in catalysis have focused on direct C-H functionalization, which offers a more atom-economical approach to biaryl synthesis. Benzoic acid has been noted as a beneficial additive in some palladium-catalyzed direct arylation reactions.[1] A ligand that incorporates this motif might play a dual role in facilitating such transformations.

Experimental Protocols

The following are proposed, general protocols for evaluating the catalytic activity of a pre-formed or in situ generated palladium complex of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of a Palladium(II)-[this compound] Complex

This protocol describes a general method for the synthesis of a palladium complex with the target ligand.

Materials:

-

This compound

-

Palladium(II) acetate or Palladium(II) chloride

-

Suitable solvent (e.g., ethanol, acetonitrile, or a mixture)

-

Base (e.g., sodium acetate, triethylamine)

Procedure:

-

In a round-bottom flask, dissolve this compound (2 equivalents) in the chosen solvent.

-

Add the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to deprotonate the carboxylic acid.

-

To this solution, add a solution of the palladium(II) salt (1 equivalent) in the same solvent dropwise with continuous stirring.

-

The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to facilitate complex formation.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture. If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

-

Characterize the resulting complex using standard analytical techniques (e.g., NMR, IR spectroscopy, mass spectrometry, and elemental analysis).

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura reaction using an in situ generated catalyst.

Materials:

-

Aryl halide (e.g., aryl bromide, 1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (1-5 mol%)

-

This compound (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

-

Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

As no specific quantitative data for the catalytic use of this compound exists, the following tables are provided as templates for researchers to systematically record and compare their experimental results.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | 2 | K₂CO₃ | Toluene | 100 | 12 | |

| 2 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 12 | |

| 3 | PdCl₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 12 | |

| 4 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Dioxane | 100 | 12 | |

| 5 | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene/H₂O | 80 | 12 |

Table 2: Substrate Scope for the Optimized Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Product | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | ||

| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | ||

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | ||

| 4 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | ||

| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine |

Visualization of Proposed Catalytic Workflow

The following diagrams illustrate the proposed experimental workflow and a plausible catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling.

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

While the catalytic applications of this compound are yet to be fully explored and reported, its structural features make it a compelling candidate for a versatile N,O-bidentate ligand in transition metal catalysis. The protocols and conceptual framework provided herein offer a solid foundation for researchers to investigate its potential in various cross-coupling reactions. Further studies are warranted to elucidate the coordination chemistry of its metal complexes and to systematically evaluate their catalytic performance, which could lead to the development of novel and efficient catalytic systems for organic synthesis.

References

Application Notes and Protocols for the Functionalization of the Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common and effective methods for the functionalization of the oxazole ring, a key scaffold in medicinal chemistry. The following sections detail procedures for Suzuki-Miyaura coupling, Sonogashira coupling, direct C-H arylation, and lithiation, complete with quantitative data and experimental workflows.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Halooxazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents onto the oxazole core. This is particularly valuable in drug discovery for creating libraries of diverse molecules.[1]

Microwave-Assisted Suzuki-Miyaura Coupling of 2-Aryl-4-trifloyloxazoles

This protocol describes a rapid, microwave-assisted Suzuki coupling suitable for high-throughput synthesis.

Experimental Protocol:

-

Reaction Setup: In a microwave vial, combine the 2-aryl-4-trifloyloxazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.2 equiv.).

-

Reagent Addition: Add potassium fluoride (KF, 3.0 equiv.) as the base.

-

Solvent: Add anhydrous 1,4-dioxane as the solvent.

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.[2]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow:

Suzuki-Miyaura Coupling of 4-Aryl-2-chlorooxazoles

This method provides an alternative to triflates, utilizing more readily available chlorooxazoles.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-aryl-2-chlorooxazole (1.0 equiv.), arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[3]

-

Solvent Addition: Add anhydrous toluene and degassed water to create a biphasic system. The mixture should be thoroughly degassed.[3]

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]

-

Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[4]

Quantitative Data for Suzuki-Miyaura Coupling of Halooxazoles:

| Entry | Oxazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | 2-Aryl-4-trifloyloxazole | 4-Tolylboronic acid | Pd(OAc)₂ (5) | KF | Dioxane | 150 (µW) | 20 min | 94 | [2] |

| 2 | 4-Phenyl-2-chlorooxazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 110 | 18 h | 85 | [3] |

| 3 | 2,4-Dichloropyrimidine | Heteroaryl boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (µW) | 15 min | 70-95 | [5][6] |

| 4 | 2-Chloro-6-fluorobenzaldehyde | Arylboronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 h | 60-90 | [7] |

Palladium-Catalyzed Sonogashira Coupling of Halooxazoles

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, allowing for the introduction of alkyne functionalities onto the oxazole ring. These alkynyl oxazoles are versatile building blocks for further transformations, such as click chemistry.[8]

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halooxazole (e.g., 2-iodooxazole, 1.0 equiv.), terminal alkyne (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.) in anhydrous THF.[8]

-

Base Addition: Add triethylamine (Et₃N, 3.0 equiv.) as the base.

-

Reaction Conditions: Stir the reaction mixture at 65 °C. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.[9]

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[9]

Catalytic Cycle for Sonogashira Coupling:

Quantitative Data for Sonogashira Coupling of Halooxazoles:

| Entry | Oxazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodo-4,5-dimethyloxazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 85 | [8] |

| 2 | 4-Iodo-2-phenyloxazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 92 | [8] |

| 3 | Aryl Iodide | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 1.5 h | >90 | [10] |

Direct C-H Arylation of Oxazoles

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the oxazole ring. Regioselectivity can often be controlled by the choice of catalyst, ligand, and solvent.[11][12]

Regioselective C-5 Arylation

Experimental Protocol:

-

Reaction Setup: In a reaction vial, combine the oxazole (1.0 equiv.), aryl bromide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., cataCXium A, 0.04 equiv.).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) as the base.

-

Solvent: Add a polar aprotic solvent such as N,N-dimethylacetamide (DMA).

-

Reaction Conditions: Seal the vial and heat the mixture at 120 °C.

-

Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.

Regioselective C-2 Arylation

Experimental Protocol:

-

Reaction Setup: In a reaction vial, combine the oxazole (1.0 equiv.), aryl bromide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., RuPhos, 0.04 equiv.).

-

Reagent Addition: Add a strong base such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) (2.0 equiv.).

-

Solvent: Add a nonpolar solvent such as toluene.

-

Reaction Conditions: Seal the vial and heat the mixture at 120 °C.

-

Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.

Quantitative Data for Direct C-H Arylation of Oxazole:

| Entry | Position | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | C-5 | 4-Bromotoluene | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | DMA | 120 | 85 | [11][13] |

| 2 | C-2 | 4-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | KOtBu | Toluene | 120 | 90 | [11][13] |

| 3 | C-2 | Aryl Bromides | PdCl(dppb)(C₃H₅) | - | K₂CO₃ | DMA | 150 | 69 | [12] |

Lithiation of Oxazoles

Lithiation of the oxazole ring followed by quenching with an electrophile is a classical and effective method for functionalization, particularly at the C2 position.

Experimental Protocol:

-

Reaction Setup: Dissolve the oxazole (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes. Stir the mixture at -78 °C for 30-60 minutes.

-

Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) dropwise at -78 °C.

-

Reaction Conditions: Allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry, filter, and concentrate. Purify the crude product by chromatography.[14]

Logical Relationship for Lithiation and Quenching:

Quantitative Data for Lithiation of 2-Methyloxazoles:

| Entry | Base | Electrophile | Product | Yield (%) | Reference |

| 1 | n-BuLi | Methyl triflate | 2,5-Dimethyloxazole | 55 | [15] |

| 2 | LDA | Methyl triflate | 2-Ethyloxazole | 90 | [15] |

| 3 | LiNEt₂ | Hydrocinnamaldehyde | 1-(Oxazol-2-yl)-4-phenylbutan-2-ol | 73 | [15] |

Signaling Pathways Modulated by Functionalized Oxazoles

Functionalized oxazoles are prevalent in a variety of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[16][17] They often exert their effects by interacting with specific biological targets and modulating key signaling pathways.

One notable example is the inhibition of the STAT3 signaling pathway by certain oxazole derivatives, which is a critical pathway in cancer cell proliferation and survival.[16][18]

STAT3 Signaling Pathway and Inhibition by Oxazole Derivatives:

This diagram illustrates how cytokines activate the JAK-STAT pathway, leading to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival. Certain oxazole-containing compounds can inhibit this pathway, for instance, by blocking the phosphorylation of STAT3, thereby exerting their anticancer effects.[16][18]

References

- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 12. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

- 13. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.williams.edu [chemistry.williams.edu]

- 16. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(5-Oxazolyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize the biological activity of 2-(5-Oxazolyl)benzoic acid and its analogs. The following sections describe two distinct therapeutic applications: the inhibition of the bacterial RNA polymerase-sigma factor interaction for novel antibacterial agents and the modulation of the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway for applications in regenerative medicine and oncology.

Application 1: Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction

The assembly of the RNA polymerase (RNAP) holoenzyme through the binding of the core RNAP to a sigma (σ) factor is a critical step in bacterial transcription, making it a prime target for new antibiotics. HTS assays are employed to discover small molecules, such as this compound, that disrupt this essential protein-protein interaction (PPI).[1]

Signaling Pathway: Bacterial Transcription Initiation

The core RNA polymerase requires a sigma factor to recognize and bind to promoter DNA sequences, thereby initiating gene transcription. Small molecule inhibitors that block the interaction between the core RNAP and the sigma factor can prevent transcription initiation, leading to bacterial growth inhibition.

Experimental Workflow: HTS for RNAP-Sigma Factor Inhibitors

The workflow for identifying inhibitors consists of a primary HTS campaign to identify initial hits, followed by secondary assays for confirmation and potency determination.

Quantitative Data Summary

The following table summarizes representative data from an HTS campaign for inhibitors of the RNAP-Sigma Factor interaction.

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Z'-factor | Signal to Noise (S/N) |

| This compound | 85.2 | 5.8 | 0.75 | 12.5 |

| Analog 1A | 92.1 | 2.1 | 0.78 | 13.1 |

| Analog 1B | 45.6 | > 50 | 0.69 | 11.8 |

| Positive Control (Rifampicin) | 98.5 | 0.1 | 0.82 | 14.2 |

| Negative Control (DMSO) | 0.5 | N/A | N/A | N/A |

Note: Data are hypothetical and for illustrative purposes. Z'-factor and S/N are key metrics for assessing HTS assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]

Experimental Protocol: AlphaScreen Assay for RNAP-Sigma Factor Interaction

This protocol describes a homogeneous, bead-based proximity assay to screen for inhibitors of the interaction between a GST-tagged sigma factor and a biotinylated RNAP core enzyme subunit.[4][5]

Materials:

-

GST-tagged Sigma Factor (σ⁷⁰)

-

Biotinylated RNAP β' subunit

-

This compound and other test compounds

-

DMSO

-

Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% Tween 20, 0.1% BSA

-

Glutathione Donor Beads (PerkinElmer)

-

Streptavidin Acceptor Beads (PerkinElmer)

-

384-well white opaque microplates (e.g., ProxiPlate)

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (for controls) into the wells of a 384-well plate.

-

Protein Addition: Add 5 µL of a 2X solution of biotinylated RNAP β' subunit (final concentration 10 nM) to all wells.

-

Second Protein and Incubation: Add 5 µL of a 2X solution of GST-σ⁷⁰ (final concentration 10 nM) to all wells. Incubate for 60 minutes at room temperature.

-

Acceptor Bead Addition: Add 5 µL of a 4X solution of Anti-GST Acceptor beads (final concentration 20 µg/mL) to all wells. Incubate for 60 minutes at room temperature in the dark.

-

Donor Bead Addition: Add 5 µL of a 4X solution of Streptavidin Donor beads (final concentration 20 µg/mL) to all wells. Incubate for 30 minutes at room temperature in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-compatible reader. The excitation is at 680 nm, and the emission is detected between 520-620 nm.

Application 2: Modulation of Bone Morphogenetic Protein 2 (BMP-2) Signaling

The BMP signaling pathway is integral to embryonic development and tissue homeostasis.[6] Modulators of this pathway have therapeutic potential in various diseases. A cell-based luciferase reporter assay can be used to screen for compounds like this compound that affect BMP-2 signaling.

Signaling Pathway: Canonical BMP/SMAD Signaling

BMP-2 binding to its receptors (BMPR-I/II) initiates a signaling cascade that leads to the phosphorylation of SMAD proteins (SMAD1/5/8). These phosphorylated SMADs complex with SMAD4, translocate to the nucleus, and bind to BMP-responsive elements (BREs) on DNA to regulate gene transcription.[6][7]

Experimental Workflow: HTS for BMP-2 Signaling Modulators

The workflow for identifying modulators involves a cell-based reporter assay as the primary screen, followed by secondary assays to confirm the mechanism of action.

Quantitative Data Summary

The following table presents representative data from an HTS campaign for modulators of the BMP-2 signaling pathway.

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Z'-factor | Signal to Background (S/B) |

| This compound | 78.9 | 8.2 | 0.68 | 9.5 |

| Analog 2A | 95.3 | 1.5 | 0.72 | 11.2 |

| Analog 2B | 33.1 | > 50 | 0.65 | 9.1 |

| Positive Control (Noggin) | 99.1 | 0.05 | 0.79 | 12.8 |

| Negative Control (DMSO) | 0.8 | N/A | N/A | N/A |

Note: Data are hypothetical and for illustrative purposes. S/B represents the ratio of the signal in stimulated vs. unstimulated wells.

Experimental Protocol: BRE-Luciferase Reporter Assay

This protocol details a cell-based assay to screen for modulators of the BMP-2 signaling pathway using a luciferase reporter gene under the control of a BMP-responsive element (BRE).[6][8][9]

Materials:

-

HEK293T or C2C12 cells stably transfected with a BRE-luciferase reporter construct

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human BMP-2

-

This compound and other test compounds

-

DMSO

-

384-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed BRE-luciferase reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a positive control (e.g., Noggin, a BMP antagonist) and a negative control (DMSO).

-

BMP-2 Stimulation: After a 1-hour pre-incubation with the compounds, add BMP-2 to a final concentration of 10 ng/mL to all wells except for the unstimulated controls.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add 25 µL of luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis.

-

-

Signal Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the activity of the BMP signaling pathway.

References

- 1. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AlphaScreen protein-protein interaction assay. [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Scalable, Four-Step Synthesis of 2-(5-Oxazolyl)benzoic Acid for Pharmaceutical Research and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and scalable four-step synthetic route to 2-(5-Oxazolyl)benzoic acid, a key building block in pharmaceutical synthesis. The described methodology is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, which is renowned for its reliability and scalability in industrial applications.[1][2] The synthesis begins with the C-2 silylation of oxazole, followed by C-5 borylation to create a stable oxazole-5-boronic acid pinacol ester. This intermediate is then coupled with methyl 2-bromobenzoate. The final step involves the saponification of the resulting ester to yield the target compound. This protocol provides detailed, step-by-step procedures, quantitative data, and a comprehensive workflow diagram to facilitate its adoption in a research or scale-up setting.

Introduction

The oxazole moiety is a privileged heterocyclic scaffold found in numerous biologically active natural products and pharmaceutical agents, valued for its role in therapeutic areas such as oncology and inflammation. Consequently, the development of efficient and scalable methods for the synthesis of functionalized oxazoles is of significant interest to the medicinal chemistry community. This compound, in particular, serves as a versatile intermediate, providing two distinct functional handles for further molecular elaboration.

Traditional oxazole syntheses can sometimes be limited by harsh conditions or poor functional group tolerance. Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful alternative for constructing the C-C bond between a heterocyclic ring and an aryl group under mild and scalable conditions.[3] This application note outlines a practical synthesis for this compound utilizing this approach, starting from commercially available materials.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, optimized for scalability and efficiency. The key transformation is a palladium-catalyzed Suzuki-Miyaura coupling between an oxazole-5-boronic acid pinacol ester and a readily available methyl 2-bromobenzoate. A temporary silyl protecting group at the C-2 position of the oxazole ring is used to direct the C-5 borylation and is conveniently cleaved in situ during the coupling reaction.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: These procedures involve pyrophoric reagents (n-Butyllithium) and require strict anhydrous and inert atmosphere techniques. Appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Synthesis of 2-(Triisopropylsilyl)oxazole

This procedure protects the acidic C-2 proton of oxazole to allow for selective functionalization at the C-5 position.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to oxazole).

-

Cool the solvent to -78 °C in a dry ice/acetone bath.

-

Add oxazole (1.0 eq) to the cooled THF.

-

Slowly add n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.1 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-